![molecular formula C14H19N3OSi B1426990 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1203953-27-8](/img/structure/B1426990.png)
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Vue d'ensemble
Description
The compound “1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile” is a complex organic molecule. It contains a trimethylsilyl group, which is a functional group in organic chemistry consisting of three methyl groups bonded to a silicon atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis .Applications De Recherche Scientifique
Synthesis and Antibacterial Applications
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is utilized in the synthesis of various heterocyclic compounds. For instance, Abdel-Mohsen and Geies (2008, 2009) developed a method to synthesize pyrrolo[2,3-b]pyridines, among other systems, using a building block approach. Some of these compounds were evaluated for their antibacterial properties, suggesting potential applications in developing new antibacterial agents (Abdel-Mohsen & Geies, 2009).
Optical, Structural, and Electronic Applications
In the field of materials science, this compound has been instrumental in developing materials with specific optical and electronic properties. El-Menyawy, Zedan, and Nawar (2019) synthesized pyrazolo[4,3-b]pyridine derivatives, demonstrating their utility in fabricating devices with distinct optical band gaps and photovoltaic properties. These materials showed potential for use in electronic devices (El-Menyawy et al., 2019). Zedan, El-Taweel, and El-Menyawy (2020) further explored the structural, optical, and diode characteristics of similar derivatives, providing insights into their application in photosensors and electronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Pharmaceutical Research and Stability Studies
Although specific details on pharmaceutical applications excluding drug use, dosage, and side effects are limited, research by Muszalska and Wojtyniak (2007) on a related compound, pyrrolo-[3,4-c]pyridine derivative, provides insight into the stability of these compounds in aqueous solutions, which is crucial for pharmaceutical research (Muszalska & Wojtyniak, 2007).
Corrosion Inhibition in Industrial Applications
Dandia, Gupta, Singh, and Quraishi (2013) synthesized pyrazolopyridine derivatives and evaluated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests potential industrial applications in corrosion protection (Dandia et al., 2013).
Propriétés
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OSi/c1-19(2,3)7-6-18-11-17-5-4-13-8-12(9-15)10-16-14(13)17/h4-5,8,10H,6-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEOIHBHNFVICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=CC(=CN=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

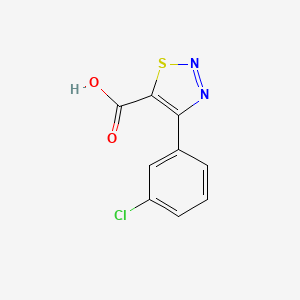
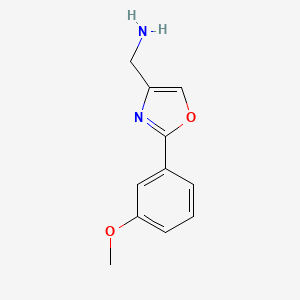
![2-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1426911.png)
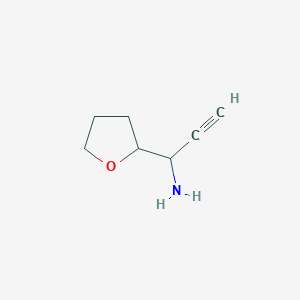
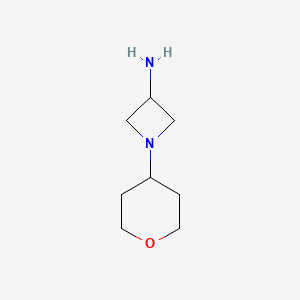
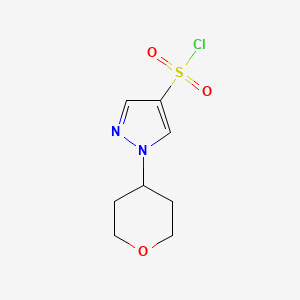
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B1426918.png)
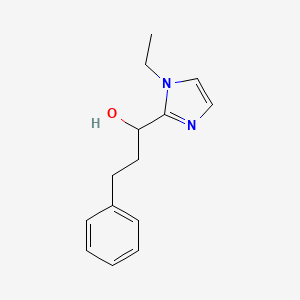
![Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine](/img/structure/B1426922.png)
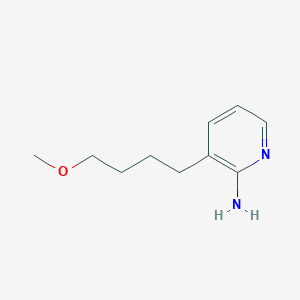
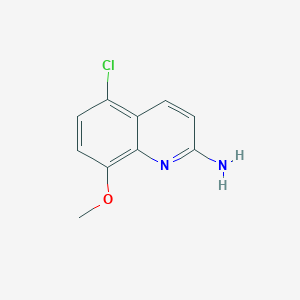
![3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline](/img/structure/B1426926.png)
![1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B1426927.png)
![7-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426930.png)